2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid
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Overview
Description
2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid is a compound of interest in organic chemistry and pharmaceutical research It features a trifluoromethyl group attached to a benzyl ring, a Boc-protected amino group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the introduction of the trifluoromethyl group to the benzyl ring. This can be achieved through electrophilic aromatic substitution using trifluoromethylating agents.
Boc Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The benzyl intermediate is then coupled with a propionic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can be employed for efficient and scalable synthesis, allowing for better control over reaction parameters and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups involved.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Deprotected Amino Acid: Resulting from Boc group removal.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the Boc-protected amino group allows for selective deprotection and functionalization.
Comparison with Similar Compounds
Similar Compounds
2-(4-Trifluoromethylbenzyl)-3-amino propionic acid: Lacks the Boc protection, making it more reactive.
2-(4-Methylbenzyl)-3-(Boc-amino)propionic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and reactivity.
Uniqueness
2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for developing drugs with improved pharmacokinetic properties and for use in synthetic organic chemistry.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-9-11(13(21)22)8-10-4-6-12(7-5-10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYPZXLSAYXECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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